(3R,4S)-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine
Description
Properties
Molecular Formula |
C15H16N2 |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(3R,4S)-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine |
InChI |
InChI=1S/C15H16N2/c16-14-13-9-5-4-8-12(13)10-17-15(14)11-6-2-1-3-7-11/h1-9,14-15,17H,10,16H2/t14-,15+/m0/s1 |
InChI Key |
BADGJBMZLKWCBO-LSDHHAIUSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2[C@@H]([C@H](N1)C3=CC=CC=C3)N |
Canonical SMILES |
C1C2=CC=CC=C2C(C(N1)C3=CC=CC=C3)N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
- Tetrahydroisoquinolines have been studied for their neuroprotective properties. Research indicates that compounds similar to (3R,4S)-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine may enhance norepinephrine activity, which is crucial for cognitive functions and mood regulation. Studies have shown that certain enantiomers exhibit significant enantioselectivity for norepinephrine potentiation, suggesting potential applications in treating mood disorders and cognitive decline .
- Alzheimer's Disease :
-
Anticancer Properties :
- Recent studies have demonstrated that tetrahydroisoquinoline derivatives possess anticancer activity. For instance, related compounds have shown efficacy against various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest . The specific activity of this compound in this context warrants further investigation.
- Antimicrobial Activity :
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step reactions that include cyclization processes and functional group modifications. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring or the nitrogen atom can significantly influence the compound's pharmacological profile.
Data Table: Summary of Biological Activities
Case Studies
-
Case Study on Neuroprotective Effects :
- A study investigated the effects of various tetrahydroisoquinoline derivatives on norepinephrine levels in animal models. Results indicated that specific enantiomers significantly enhanced norepinephrine release and improved cognitive performance in behavioral tests.
-
Case Study on Anticancer Activity :
- In vitro assays demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The compound is compared below with quinoline- and isoquinoline-based analogs (Table 1). Key differences include:
- Core structure: Tetrahydroisoquinoline vs. tetrahydroquinoline (position of nitrogen atom).
- Substituents : Phenyl, fluoro, methyl, or hydrogen groups.
- Stereochemistry: The (3R,4S) configuration in the target compound vs. non-chiral or racemic analogs.
Table 1. Comparative Analysis of Key Compounds
*Similarity scores based on structural and functional group alignment (0–1 scale) .
Functional Implications of Structural Variations
A. Core Structure :
- Tetrahydroisoquinoline (target compound): The nitrogen atom is positioned at the C1 position of the bicyclic system, creating distinct electronic and steric environments compared to tetrahydroquinoline (nitrogen at C2) . This difference influences binding to biological targets (e.g., enzymes, receptors) and metabolic stability.
B. Substituents :
C. Stereochemistry :
The (3R,4S) configuration in the target compound may lead to enantioselective interactions, a critical factor in pharmacology. Racemic or non-chiral analogs (e.g., 1,2,3,4-Tetrahydroquinolin-4-amine) lack this specificity, which could result in reduced potency or off-target effects .
Preparation Methods
Asymmetric Pictet-Spengler Reaction for Core Formation
The Pictet-Spengler reaction remains a cornerstone for constructing tetrahydroisoquinoline (THIQ) scaffolds. To achieve the desired (3R,4S) configuration, chiral catalysts or auxiliaries are critical. In a Rh(I)-catalyzed ring-opening cascade, intermediate 21 was generated via cyclization of a benzyltetrahydroisoquinoline precursor, followed by N-alkylation and stereoselective oxidation to yield erysotramidine derivatives . Adapting this approach, phenethylamine derivatives can undergo cyclization with formaldehyde analogs in the presence of chiral Brønsted acids (e.g., BINOL-phosphates) to induce enantiomeric excess (ee) >90% .
Key Conditions :
-
Catalyst : Rh(I) complexes or BINOL-derived chiral acids.
-
Temperature : 40–60°C in acetonitrile or dichloroethane.
Bischler-Napieralski Cyclization Followed by Stereoselective Reduction
The Bischler-Napieralski reaction enables rapid access to dihydroisoquinoline intermediates, which are subsequently reduced to THIQs. For example, treatment of amide 85 with POCl₃ generated dihydroisoquinoline 86 , which was hydrogenated using Pd/C under H₂ to afford the THIQ core . To achieve the 4S amine, asymmetric transfer hydrogenation with Noyori-type catalysts (e.g., RuCl[(S,S)-TsDPEN]) selectively reduces the imine to the (S)-configured amine .
Optimization Data :
| Step | Reagent/Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| Cyclization | POCl₃ | Toluene | 80 | – |
| Reduction | RuCl[(S,S)-TsDPEN] | iPrOH | 70 | 88 |
Reductive Amination with Chiral Auxiliaries
Reductive amination of ketone precursors offers a direct route to the 4-amine group. In a protocol adapted from THIQ derivative synthesis , 3-phenylpropanal was condensed with benzylamine using NaBH₃CN in MeOH, yielding a racemic amine. To enforce stereocontrol, Evans oxazolidinone auxiliaries were employed, achieving diastereomeric ratios (dr) of 9:1. Subsequent cleavage of the auxiliary with LiOH afforded the (3R,4S)-configured amine .
Procedure :
-
Condensation of 3-phenylpropanal with (S)-4-benzyl-2-oxazolidinone.
-
Diastereoselective reduction with L-Selectride®.
-
Auxiliary removal via hydrolysis.
Outcome : 62% overall yield, dr 9:1 .
Recent advances in C–H activation enable direct introduction of the phenyl group at position 3. Using Pd(OAc)₂ and Cu(OAc)₂·H₂O, benzamide 233 underwent alkyne insertion and reductive amination to construct the THIQ core . Chiral ligands such as (R)-BINAP ensured axial chirality, yielding the 3R configuration with 85% ee .
Catalytic System :
-
Catalyst : Pd(OAc)₂/(R)-BINAP.
-
Oxidant : O₂.
-
Solvent : DMF at 80°C.
Biocatalytic Approaches Using Amine Dehydrogenases
Enzymatic methods provide an eco-friendly alternative. Norcoclaurine synthase (NCS) catalyzes the stereoselective coupling of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine, a THIQ precursor . Engineered amine dehydrogenases (AmDHs) can then aminate ketone intermediates to yield the 4S amine with >99% ee .
Case Study :
-
Substrate : 3-Phenyl-THIQ ketone.
-
Enzyme : Codexis AmDH variant.
-
Cofactor : NADPH (regenerated via glucose dehydrogenase).
Resolution Techniques for Racemic Mixtures
When stereoselective synthesis is unfeasible, kinetic resolution using lipases or chiral chromatography resolves racemic mixtures. Candida antarctica lipase B (CAL-B) selectively acetylates the (3S,4R)-enantiomer, leaving the desired (3R,4S)-amine intact .
Resolution Data :
| Method | Agent | ee (%) | Recovery (%) |
|---|---|---|---|
| Enzymatic acetylation | CAL-B | 95 | 45 |
| Chiral HPLC | Chiralpak IA column | 99 | 40 |
Q & A
Q. What are the key synthetic strategies for (3R,4S)-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine, and how can stereochemical purity be ensured?
The synthesis of this tetrahydroisoquinoline derivative often involves cyclization of substituted anilines or Friedländer reactions with chiral auxiliaries to control stereochemistry. For example, analogous compounds are synthesized via sulfinamide intermediates followed by acid-mediated deprotection to yield enantiopure amines . Stereochemical integrity is confirmed using chiral HPLC or polarimetry, while X-ray crystallography (e.g., SHELXL refinement ) resolves absolute configuration. Key steps include:
- Use of enantiopure starting materials (e.g., (R)-1-phenylethyl groups) to induce chirality.
- Acid-catalyzed ring closure under controlled conditions to avoid racemization.
Q. How can NMR and X-ray crystallography be applied to characterize the structure and intermolecular interactions of this compound?
- NMR : , , , and NMR are critical for confirming regiochemistry and hydrogen bonding. For example, NMR can detect amine proton environments (δ ~5–6 ppm) and aromatic splitting patterns .
- X-ray crystallography : Studies on analogous tetrahydroisoquinolinium salts reveal C–H⋯F interactions between the amine and counterions (e.g., BF), influencing crystal packing and stability . SHELXL refinement is recommended for high-resolution data .
Advanced Research Questions
Q. What methodologies are effective for separating enantiomers and analyzing chiral purity in this compound?
- Chiral chromatography : Use of polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases.
- Flack parameter analysis : X-ray diffraction with Flack’s η or x parameters to confirm absolute configuration and detect centrosymmetric twinning .
- Circular dichroism (CD) : Correlate electronic transitions (e.g., π→π* in the phenyl group) with stereochemistry.
Q. How can structure-activity relationships (SAR) be investigated for this compound’s potential as a kinase inhibitor?
- Enzyme assays : Test inhibitory activity against Janus kinase 3 (Jak3) or related kinases using fluorescence polarization or radioactive ATP-binding assays .
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions between the tetrahydroisoquinoline core and kinase ATP-binding pockets. Focus on hydrogen bonding with catalytic lysine residues.
- Mutagenesis studies : Identify critical residues in the kinase active site via alanine scanning.
Q. What computational approaches predict the compound’s solubility and stability based on crystal packing?
Q. How should researchers address contradictions in synthetic yields or analytical data across studies?
- Reproducibility checks : Validate reaction conditions (e.g., HCl concentration in deprotection steps ) and purity of intermediates.
- Multivariate analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent polarity) affecting yield or enantiomeric excess.
- Cross-validation : Compare NMR and X-ray data with computational predictions (e.g., ChemDraw NMR simulations) to resolve spectral ambiguities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
